molecular formula C10H12ClFN4 B6306886 (1S)-1-[6-(4-Fluoropyrazol-1-yl)-3-pyridyl]ethanamine hydrochloride CAS No. 2097133-17-8

(1S)-1-[6-(4-Fluoropyrazol-1-yl)-3-pyridyl]ethanamine hydrochloride

Cat. No. B6306886
CAS RN: 2097133-17-8
M. Wt: 242.68 g/mol
InChI Key: KSTUXVLXCHWSGC-FJXQXJEOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S)-1-[6-(4-Fluoropyrazol-1-yl)-3-pyridyl]ethanamine hydrochloride, also known as 4-F-PEP, is an organic compound with a wide range of applications in the scientific community. It has been studied for its ability to act as a biocatalyst for a variety of reactions, and its potential as a therapeutic agent for various diseases.

Scientific Research Applications

(1S)-1-[6-(4-Fluoropyrazol-1-yl)-3-pyridyl]ethanamine hydrochloride is a useful compound for a variety of scientific research applications. It has been studied as a biocatalyst for the synthesis of various compounds, including drugs and other therapeutics. It has also been studied for its potential use as a therapeutic agent for various diseases, such as cancer and Alzheimer’s disease. Additionally, (1S)-1-[6-(4-Fluoropyrazol-1-yl)-3-pyridyl]ethanamine hydrochloride has been used in the synthesis of various other compounds, including small molecules, peptides, and proteins.

Mechanism of Action

The mechanism of action of (1S)-1-[6-(4-Fluoropyrazol-1-yl)-3-pyridyl]ethanamine hydrochloride is not yet fully understood. However, it is believed to act as a biocatalyst by facilitating the formation of various compounds. Additionally, (1S)-1-[6-(4-Fluoropyrazol-1-yl)-3-pyridyl]ethanamine hydrochloride has been shown to bind to certain receptors in the body, which could be responsible for its potential therapeutic effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of (1S)-1-[6-(4-Fluoropyrazol-1-yl)-3-pyridyl]ethanamine hydrochloride are not yet fully understood. However, it has been shown to bind to certain receptors in the body, which could be responsible for its potential therapeutic effects. Additionally, (1S)-1-[6-(4-Fluoropyrazol-1-yl)-3-pyridyl]ethanamine hydrochloride has been shown to have antioxidant and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

(1S)-1-[6-(4-Fluoropyrazol-1-yl)-3-pyridyl]ethanamine hydrochloride has several advantages for use in laboratory experiments. It is a relatively stable compound, with a shelf life of up to two years. Additionally, it is relatively inexpensive and easily synthesized. However, it is also important to note that (1S)-1-[6-(4-Fluoropyrazol-1-yl)-3-pyridyl]ethanamine hydrochloride is a relatively new compound, and its effects are not yet fully understood. As such, it is important to take precautions when handling this compound in a laboratory setting.

Future Directions

There are a number of potential future directions for (1S)-1-[6-(4-Fluoropyrazol-1-yl)-3-pyridyl]ethanamine hydrochloride. Further research could be conducted to better understand its mechanism of action, as well as its biochemical and physiological effects. Additionally, more research could be conducted to explore its potential therapeutic applications, such as its use as an anti-cancer or Alzheimer’s disease therapeutic. Finally, more research could be conducted to explore its potential use as a biocatalyst for the synthesis of various compounds.

Synthesis Methods

The synthesis of (1S)-1-[6-(4-Fluoropyrazol-1-yl)-3-pyridyl]ethanamine hydrochloride is a multi-step process. The starting material is 4-fluoropyrazole, which is reacted with ethyl chloroformate in the presence of a base to form a carboxylic acid intermediate. This intermediate is then treated with pyridine and a base to form the desired product, (1S)-1-[6-(4-Fluoropyrazol-1-yl)-3-pyridyl]ethanamine hydrochloride. The reaction is carried out in a solvent such as dichloromethane, and the product is isolated by acidification and extraction.

properties

IUPAC Name

(1S)-1-[6-(4-fluoropyrazol-1-yl)pyridin-3-yl]ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN4.ClH/c1-7(12)8-2-3-10(13-4-8)15-6-9(11)5-14-15;/h2-7H,12H2,1H3;1H/t7-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSTUXVLXCHWSGC-FJXQXJEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=C(C=C1)N2C=C(C=N2)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CN=C(C=C1)N2C=C(C=N2)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClFN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S)-1-[6-(4-fluoropyrazol-1-yl)-3-pyridyl]ethanamine;hydrochloride

CAS RN

2097133-17-8
Record name (αS)-6-(4-Fluoro-1H-pyrazol-1-yl)-α-methyl-3-pyridinemethanamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.